Lipophilicity and Hydrogen Bonding Capacity
The target compound exhibits a calculated logP of 1.712 [1], which is distinct from its positional isomer tert-butyl (4-amino-3-methoxyphenyl)carbamate, which has a calculated XlogP of 1.8 [2]. This difference in lipophilicity can influence membrane permeability and bioavailability, making the target compound a slightly less lipophilic alternative for lead optimization. Additionally, the target compound has 2 hydrogen bond donors and 4 acceptors [1], contributing to a topological polar surface area (TPSA) of 73.6 Ų, a parameter crucial for predicting oral bioavailability [2].
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.712 |
| Comparator Or Baseline | tert-Butyl (4-amino-3-methoxyphenyl)carbamate (CAS 487065-22-5): XlogP = 1.8 |
| Quantified Difference | ΔlogP = -0.088 |
| Conditions | Calculated values from Chembase and Chem960 databases |
Why This Matters
This difference in lipophilicity provides a basis for selecting the target compound over its regioisomer when fine-tuning physicochemical properties for improved drug-likeness in early-stage medicinal chemistry programs.
- [1] Chembase. (n.d.). tert-Butyl N-(4-amino-2-methoxyphenyl)carbamate (CAS 190851-19-5). Retrieved April 20, 2026, from http://www.chembase.cn/substance-544093.html View Source
- [2] Chem960. (n.d.). tert-Butyl N-(4-amino-3-methoxyphenyl)carbamate (CAS 487065-22-5). Retrieved April 20, 2026, from https://m.chem960.com/cas/487065225/ View Source
